molecular formula C8H9BrO3 B3048057 5-Bromo-2,4-dimethoxyphenol CAS No. 154377-22-7

5-Bromo-2,4-dimethoxyphenol

Cat. No. B3048057
CAS RN: 154377-22-7
M. Wt: 233.06 g/mol
InChI Key: JQJSXAIBYAPDHO-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethoxyphenol is a chemical compound with the molecular formula C8H9BrO3 . It is a solid substance at room temperature . The compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 5-bromo-2-methoxyphenol involves three steps of reactions . The process starts with o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,4-dimethoxyphenol is represented by the InChI code 1S/C8H9BrO3/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,10H,1-2H3 . The molecular weight of the compound is 233.06 .


Physical And Chemical Properties Analysis

5-Bromo-2,4-dimethoxyphenol has a molecular weight of 233.06 . It is a solid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

Enzymatic Modification for Antioxidant Synthesis

Research on 2,6-Dimethoxyphenol, a phenolic compound similar to 5-Bromo-2,4-dimethoxyphenol, demonstrated its potential as an antioxidant. Laccase-mediated oxidation in aqueous-organic media produced a dimer with significantly higher antioxidant capacity, suggesting enzymatic modification of dimethoxyphenols could enhance their bioactive properties (Adelakun et al., 2012).

Carbonic Anhydrase Inhibition for Medical Applications

A study synthesized various bromophenols, including derivatives of dimethoxyphenols, to evaluate their inhibitory effects on human carbonic anhydrase II. Some synthesized bromophenols showed significant inhibitory activity, suggesting their potential as leads for developing new inhibitors for conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Photoreactivity in Environmental Sciences

A study using electron-rich phenols, including dimethoxyphenols, investigated their photochemical reactivity in freshwater samples under UV-A and visible light. This research highlights the potential of dimethoxyphenols as probes to understand the photochemical processes in natural waters, which is crucial for environmental monitoring and protection (Canonica & Freiburghaus, 2001).

Synthesis and Characterization in Organic Chemistry

Another study focused on the Rhus laccase-catalyzed oxidation of 2,6-dimethoxyphenol in water–organic solvent systems, producing a single dimeric product. This research demonstrates the potential of enzymatic catalysis in the selective synthesis and detailed characterization of organic compounds, which can be applied in various fields including material science and pharmaceuticals (Wan, Du, & Miyakoshi, 2008).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2,4-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJSXAIBYAPDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622423
Record name 5-Bromo-2,4-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dimethoxyphenol

CAS RN

154377-22-7
Record name 5-Bromo-2,4-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixed solution comprising 8.6 g of 2,4-dimethoxyphenol and 80 ml of carbon disulfide (CS2) was added dropwise 2.86 ml of bromine at 10° to 15° C. After stirring the mixture at room temperature for one hour, water was added to the reaction mixture and the reaction mixture was extracted with diethyl ether. The extract was washed and dried, and the solvent was removed under reduced pressure. Hexane was added to the obtained residue and the precipitated crystals were collected by filtration to give 12.0 g of 3-bromo-4,6-dimethoxyphenol (yield: 92%, melting point: 78°-80° C.).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
2.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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